4-Aminobenzoyl chloride

Polymer Chemistry High-Performance Materials Polybenzamide

Researchers often face multi-step synthesis to install p-aminobenzoyl groups, adding time and cost. 4-Aminobenzoyl chloride (CAS 16106-38-0) is the only commercially viable para-substituted benzoyl chloride that integrates a free amine nucleophile and an acyl chloride electrophile in one molecule, eliminating post-synthetic reduction. • Enables direct, one-step esterification to yield benzocaine API, reducing Process Mass Intensity (PMI) vs. the 4-nitrobenzoyl chloride route. • Essential monomer for poly(1,4-benzamide) with inherent viscosity ≥1.0 dL/g; delivers high-temperature-resistant polymers (softening point >410°C). • Intrinsic antibacterial activity (MIC 0.5-2 μg/mL against Gram-positive pathogens) provides a privileged scaffold for antibiotic discovery. • Electron-donating para-amino group (σₚ = -0.66) ensures superior chemoselectivity, minimizing over-acylation side reactions.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 16106-38-0
Cat. No. B098679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzoyl chloride
CAS16106-38-0
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)N
InChIInChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2
InChIKeyJCQPONUUPNAEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzoyl Chloride Overview


4-Aminobenzoyl chloride (CAS 16106-38-0), also known as p-aminobenzoyl chloride, is a para-substituted aromatic acyl chloride (C₇H₆ClNO, MW 155.58). It uniquely contains both a primary amino group (–NH₂) and a reactive acyl chloride group (–COCl) on the same phenyl ring . This bifunctional architecture enables self-condensation polymerization to form high-molecular-weight poly(p-benzamide), a valuable high-temperature-resistant polymer, a capability absent in mono-functional benzoyl chlorides [1].

1
Bifunctional para-aminobenzoyl monomer for self-polycondensation chemistry
2
Hydrochloride salt format for procurement stability and batch reproducibility
3
Supports single-step amide/ester bond formation without post-synthetic reduction

Why Substitutes Fail for 4-Aminobenzoyl Chloride


Generic substitution fails because 4-aminobenzoyl chloride is the only commercially viable para-substituted benzoyl chloride that integrates a free amine nucleophile and an acyl chloride electrophile in one molecule. This allows direct, step-economic incorporation of a para-aminobenzoyl moiety without post-synthetic reduction [1]. Analogs like 4-nitrobenzoyl chloride (CAS 122-04-3) require a subsequent catalytic hydrogenation to install the amino group, adding steps, cost, and purification burden. Conversely, benzoyl chloride (CAS 98-88-4) lacks an amino group entirely and cannot support the conjugation or polymerization chemistries central to the target compound's primary application domains [2].

Target
4-Aminobenzoyl chloride (HCl)
Free amine + acyl chloride in one molecule enables direct amidation or self-polymerization.
Substitute Risk
4-Nitrobenzoyl chloride
Requires catalytic hydrogenation to install amino group, adding steps and purification burden.
Target
Chemoselective acylation profile
Electron-donating NH₂ moderates electrophilicity, reducing competing di-acylation.
Substitute Risk
Benzoyl chloride
Lacks amino group entirely; cannot support conjugation or polymerization chemistries.

4-Aminobenzoyl Chloride: Differentiation Evidence


Polymerization Capability vs. Non-Polymerizing Analogs

Polymerization of 4-aminobenzoyl chloride hydrochloride yields poly(1,4-benzamide) with an inherent viscosity (ηinh) of at least 1.0 dL/g (measured in concentrated H₂SO₄), indicative of high molecular weight suitable for fiber and film formation [1]. In direct contrast, the closest mono-functional analogs—benzoyl chloride (CAS 98-88-4), 4-nitrobenzoyl chloride (CAS 122-04-3), and 4-chlorobenzoyl chloride (CAS 122-01-0)—entirely lack the secondary amine functionality and cannot undergo self-polycondensation, producing no polymer under identical conditions [1].

Polymerization Capability
Class-level inference
ηinh ≥ 1.0 dL/g
Poly(p-benzamide) fiber/film formation supported; mono-functional analogs yield no polymer.
Inherent viscosity measured in concentrated H₂SO₄.
Polymer Chemistry High-Performance Materials Polybenzamide

Storage Stability: Hydrochloride Salt vs. Free Base

The free base 4-aminobenzoyl chloride is heat-sensitive and undergoes self-reaction, complicating isolation and long-term storage [1]. Conversion to the hydrochloride salt (CAS 3016-64-6) yields a crystalline, non-hygroscopic solid with a melting point of 30–31°C that is chemically stable under recommended storage conditions, enabling reliable procurement and inventory management . The original two-stage process for the free base involved a reactive sulfinylamine intermediate, while the single-stage salt process achieves >86% yield with simplified workup .

Storage Stability
Cross-study comparable
HCl salt >86% yield vs. heat-sensitive free base
Hydrochloride salt ensures purity and reactivity upon storage; free base is not shelf-stable.
Salt mp 30–31°C, stable under recommended conditions.
Chemical Stability Process Chemistry Monomer Storage

Intrinsic Antibacterial Activity vs. PABA

4-Aminobenzoyl chloride demonstrates direct antibacterial activity with MIC values of 0.5–2 μg/mL and MBC values of 1–8 μg/mL against Gram-positive strains, including penicillin-resistant isolates . Against Gram-negative Escherichia coli, MIC values are 1–8 μg/mL . In comparison, the parent compound 4-aminobenzoic acid (PABA, CAS 150-13-0) typically requires concentrations exceeding 100 μg/mL to achieve comparable inhibition, and its activity is both pH-dependent and generally weaker in direct growth inhibition assays [1]. The acyl chloride moiety thus confers a 50- to 200-fold enhancement in antibacterial potency over the free carboxylic acid.

Antimicrobial Screening
Cross-study comparable
MIC 0.5–2 μg/mL (Gram-positive)
Supports antimicrobial screening context; reported 50- to 200-fold lower MIC than PABA.
Broth microdilution; medium and pH not specified by vendor source.
Antimicrobial Drug Discovery Biological Activity

Chemoselective Acylation Control via Substituent Effect

The para-amino substituent on 4-aminobenzoyl chloride has a Hammett substituent constant σₚ of approximately –0.66, characterizing it as a strongly electron-donating group [1]. In contrast, the common analog 4-nitrobenzoyl chloride has a σₚ of +0.78, which is strongly electron-withdrawing [1]. This difference of Δσₚ = 1.44 units translates into a dramatic divergence in electrophilic reactivity: 4-nitrobenzoyl chloride reacts significantly faster with nucleophiles (by approximately 2–3 orders of magnitude for typical ρ values of +2.0 to +2.5 in acylation reactions) but with lower chemoselectivity, while the amino-substituted analog offers a more controlled, selective acylation profile suitable for complex substrates bearing multiple nucleophilic sites [2].

Chemoselectivity Control
Class-level inference
σₚ = –0.66 (NH₂) vs. +0.78 (NO₂)
Electron-donating group moderates electrophilicity, enabling site-selective acylation review.
Estimated rate difference ~100- to 1000-fold for ρ = +2.0 to +2.5.
Physical Organic Chemistry Reaction Kinetics Chemoselectivity

Step Economy: Single-Step vs. Two-Step Benzocaine Synthesis

Direct esterification of 4-aminobenzoyl chloride with ethanol yields the topical anesthetic benzocaine in a single synthetic step, eliminating intermediate isolation [1]. The alternative route via 4-nitrobenzoyl chloride requires sequential esterification followed by catalytic hydrogenation (H₂, Raney-Ni) to reduce the nitro group to the requisite amine [2]. This two-step sequence consumes additional reagents (H₂, catalyst), requires specialized hydrogenation equipment, and generates catalyst waste. The single-step aminoacyl chloride route reduces total processing steps by 50% and avoids the safety hazards and capital expenditure associated with catalytic hydrogenation at scale.

Step Economy
Cross-study comparable
1-step vs. 2-step benzocaine synthesis
Direct esterification eliminates catalytic hydrogenation unit operation.
Comparator route uses 4-nitrobenzoyl chloride with H₂/Raney-Ni.
API Synthesis Process Chemistry Benzocaine

4-Aminobenzoyl Chloride Application Scenarios


Poly(p-benzamide) Synthesis for Fibers and Films

As demonstrated by US Patent 4,025,494, 4-aminobenzoyl chloride hydrochloride is the essential monomer for preparing poly(1,4-benzamide) with inherent viscosity ≥1.0 dL/g [1]. This polymer exhibits a softening point above 410°C and is soluble in concentrated H₂SO₄ for fiber spinning. No other commercially available benzoyl chloride can achieve this polymerization because the para-amino group is structurally required for the amide linkage propagation. Researchers developing high-temperature-resistant polymers, flame-retardant textiles, or advanced composite films should procure the hydrochloride salt specifically for reliable, high-viscosity polymer output.

Single-Step Benzocaine API Manufacturing

For pharmaceutical companies producing the topical anesthetic benzocaine, 4-aminobenzoyl chloride enables a one-step esterification with ethanol to directly yield the active pharmaceutical ingredient [2]. This contrasts with the 4-nitrobenzoyl chloride route that demands a subsequent catalytic hydrogenation step, adding cost, time, and safety complexity. Procurement of high-purity 4-aminobenzoyl chloride (≥98%) directly supports streamlined, high-throughput benzocaine manufacturing with reduced Process Mass Intensity (PMI).

Antibiotic Scaffold Design with Gram-Positive Activity

The compound's inherent antibacterial potency—MIC 0.5–2 μg/mL against Gram-positive pathogens, including penicillin-resistant strains —positions it as a privileged starting point for medicinal chemistry programs targeting novel antibiotics. Unlike PABA (MIC typically >100 μg/mL), 4-aminobenzoyl chloride provides immediate, measurable antibacterial activity that can be further elaborated through the acyl chloride handle. Procurement of the HCl salt ensures that the amine is protected and the acyl chloride remains reactive for subsequent derivatization into focused compound libraries.

Chemoselective Acylation of Multi-Functional Substrates

For synthetic chemists working with substrates containing multiple nucleophilic sites (e.g., polyamines, aminothiols, aminophenols), the electron-donating para-amino group moderates the electrophilicity of the acyl chloride (σₚ = –0.66) compared to highly reactive analogs like 4-nitrobenzoyl chloride (σₚ = +0.78) [3]. This reduced reactivity translates into greater chemoselectivity, permitting site-selective acylation with fewer protection/deprotection maneuvers. The compound should be selected when over-acylation or polymerization side reactions must be minimized.

Application
Selection Property
Validation Focus
High-temperature polymer & film research
Self-polycondensation capacity
Polymer inherent viscosity and solubility for fiber spinning
API intermediate synthesis workflow
Single-step esterification without reduction
Process mass intensity and cycle-time review
Antimicrobial scaffold screening
Reported Gram-positive MIC range
Strain-panel and broth microdilution endpoint review
Chemoselective acylation of multi-functional substrates
Substituent-moderated electrophilicity
Side-product profile and site-selectivity in target substrate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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